molecular formula C26H32N2O5 B1353986 tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate CAS No. 146803-44-3

tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate

Cat. No. B1353986
CAS RN: 146803-44-3
M. Wt: 452.5 g/mol
InChI Key: APPXMECEIFEZAO-SFHVURJKSA-N
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Description

Tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate is a useful research compound. Its molecular formula is C26H32N2O5 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

  • The preparation and reaction of similar carbamates have been extensively studied. For instance, tert-butyl carbamates are often used as intermediates in chemical syntheses, such as in the preparation of hexahydroindolinones and other complex molecules. These compounds are notable for their roles in various chemical reactions, including Diels-Alder reactions, which are pivotal in the synthesis of many organic compounds (Padwa, Brodney, & Lynch, 2003).

Biological Activity and Synthesis

  • Certain tert-butyl carbamate compounds have been synthesized and tested for biological activities, such as antinociceptive and antimicrobial activities. This suggests potential applications in the development of new pharmaceutical compounds (Siutkina et al., 2019).

Crystallographic and Structural Studies

  • The crystal structures of related carbamates, like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, have been studied. These studies contribute to the understanding of molecular interactions and structural properties, which are essential in the design of new materials and drugs (Baillargeon et al., 2017).

Protection and Deprotection in Synthesis

  • Tert-butyl carbamates are frequently used as protective groups in the synthesis of amines and amino acids. Studies have explored efficient methods for the protection and deprotection of these groups, which is crucial in peptide and protein synthesis (Min, 2007).

properties

IUPAC Name

tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c1-26(2,3)33-24(30)27-15-9-8-10-18(16-29)28-25(31)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,16,18,23H,8-10,15,17H2,1-3H3,(H,27,30)(H,28,31)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPXMECEIFEZAO-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801118517
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-formylpentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate

CAS RN

146803-44-3
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-formylpentyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146803-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-formylpentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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